N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide
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Overview
Description
N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide is an organic compound with the molecular formula C28H26N4S It is a complex molecule that features a combination of benzyl, methylphenyl, and diphenylhydrazinecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2,2-diphenylhydrazinecarbothioamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methylphenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide include:
4-Methylphenethylamine: An organic compound with similar structural features.
2-Methoxy-6-[(E)-(4-methylphenyl)imino]methylphenol: Shares the imino and methylphenyl groups.
Uniqueness
This compound is unique due to its combination of benzyl, methylphenyl, and diphenylhydrazinecarbothioamide groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C28H26N4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[N-benzyl-C-(4-methylphenyl)carbonimidoyl]-3-(N-phenylanilino)thiourea |
InChI |
InChI=1S/C28H26N4S/c1-22-17-19-24(20-18-22)27(29-21-23-11-5-2-6-12-23)30-28(33)31-32(25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3,(H2,29,30,31,33) |
InChI Key |
QSSDDUYDZOQBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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